

Crystallographic Analysis of Thonzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thonzylamine*

Cat. No.: *B1214278*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for **Thonzylamine** hydrochloride ($C_{16}H_{23}N_4O^+\cdot Cl^-$). The information presented is compiled from a definitive single-crystal X-ray diffraction study, offering crucial structural insights for researchers in pharmacology and drug development. **Thonzylamine** is an antihistamine and anticholinergic agent, and understanding its three-dimensional structure is fundamental for correlating its molecular conformation with its biological activity.[\[1\]](#)[\[2\]](#)

Crystallographic Data Summary

The crystallographic data for **Thonzylamine** hydrochloride has been determined through single-crystal X-ray analysis.[\[1\]](#) The compound crystallizes in the orthorhombic system, and the structure was solved using the heavy-atom method.[\[1\]](#) Key quantitative data are summarized in the table below for clear reference and comparison.

Parameter	Value
Chemical Formula	<chem>C16H23N4O+·Cl-</chem>
Molecular Weight (Mr)	322.84
Crystal System	Orthorhombic
Space Group	Pca2 ₁
Unit Cell Dimensions	
a	9.916(3) Å
b	15.722(3) Å
c	10.840(8) Å
Unit Cell Volume (V)	1690(2) Å ³
Molecules per Unit Cell (Z)	4
Calculated Density (Dx)	1.27 Mg m ⁻³
Radiation Wavelength (λ)	0.71073 Å (Mo Kα)
Absorption Coefficient (μ)	0.231 mm ⁻¹
Temperature (T)	293(1) K
Final R-factor	0.042 for 2218 observed reflections

Experimental Protocols

The following sections detail the methodologies employed in the crystallographic study of **Thonzylamine** hydrochloride.^[1]

Crystal Growth

Colorless crystals of **Thonzylamine** hydrochloride were grown from a methanol solution by slow evaporation at room temperature. A suitable crystal for data collection, with approximate dimensions of 0.45 x 0.32 x 0.70 mm, was obtained by cutting a larger plate.

Data Collection

The crystallographic data were collected at 293 K. Of the 2578 unique reflections measured, 2218 with $I > 3\sigma(I)$ were considered observed and were used in the subsequent structure solution and refinement calculations.

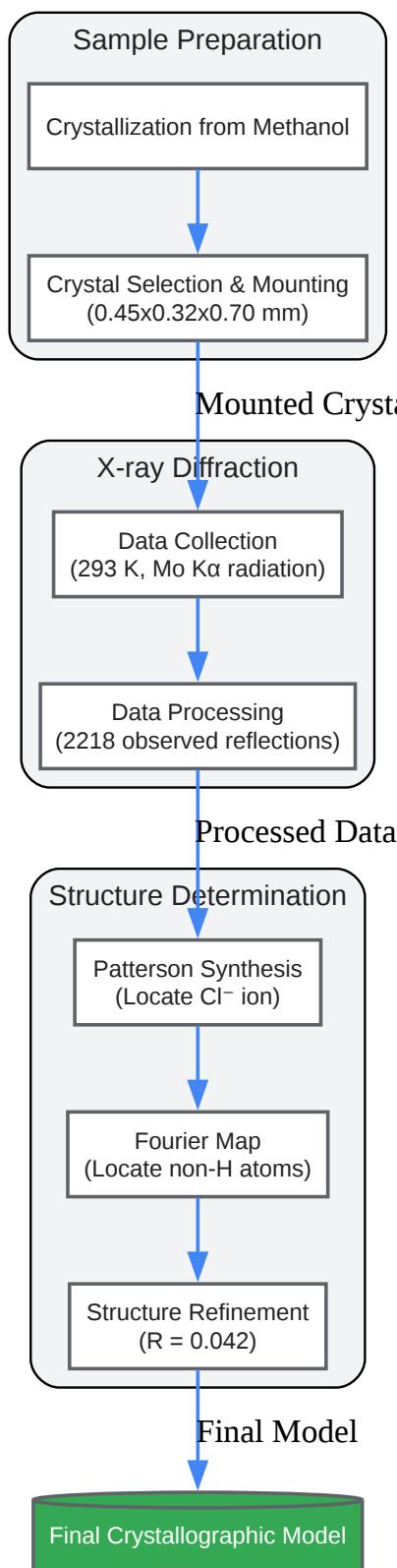
Structure Solution and Refinement

The crystal structure was solved by the heavy-atom method. The initial positions of the chloride ion were determined from a three-dimensional Patterson synthesis. The coordinates of the non-hydrogen atoms were then located from a subsequent Fourier map.

Hydrogen atoms were included in the refinement at geometrically idealized positions (C-H and N-H distances of 0.95 Å) with an overall isotropic temperature factor. The refinement process converged with a final R-factor of 0.042 and a weighted R-factor (wR) of 0.061. The cation is protonated at the terminal dimethylamino group and forms a hydrogen bond with the chloride ion (N…Cl distance of 3.031(3) Å).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.



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Workflow for **Thonzylamine Hydrochloride** Crystallography.

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References

- 1. journals.iucr.org [journals.iucr.org]
- 2. go.drugbank.com [go.drugbank.com]
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Phone: (601) 213-4426
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